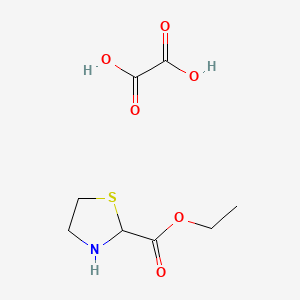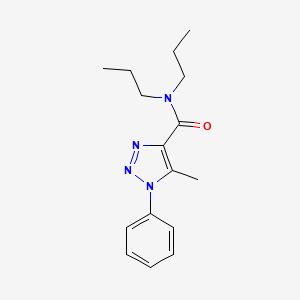
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring with two ketone groups at positions 1 and 2, a methyl group at position 3, and an isopropyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding cyclohexadiene derivative using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process, making it more cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with two tert-butyl groups instead of methyl and isopropyl groups.
Cyclohexa-1,3-diene: Lacks the ketone groups and additional substituents.
Cyclohexa-1,4-diene: Isomer with different positions of double bonds.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups, along with the ketone functionalities, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-methyl-6-propan-2-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3 |
Clave InChI |
FMQRVWZCQUIQND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(=O)C1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


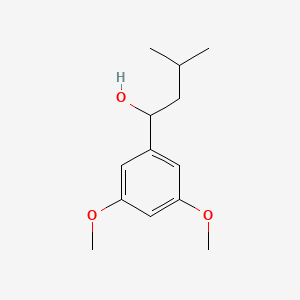
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
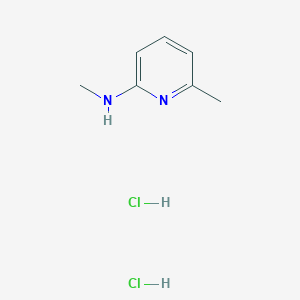
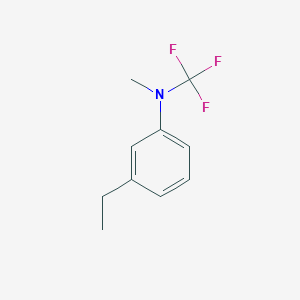
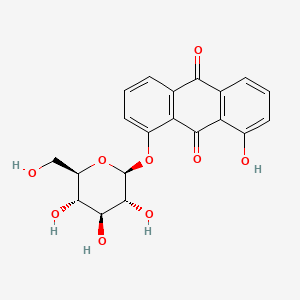
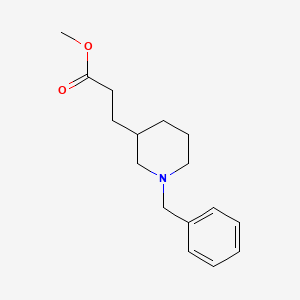
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
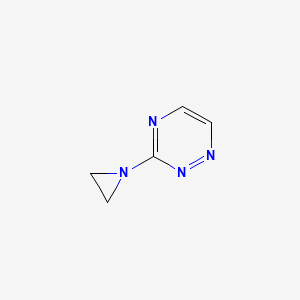
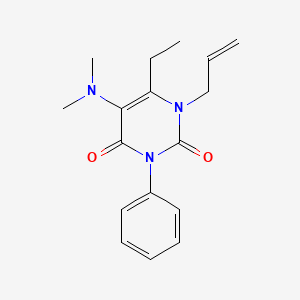
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)


